Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWKNQEBTTYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646318 | |
| Record name | Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-73-3 | |
| Record name | Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Indazole Precursors
Nitration introduces the nitro group at the 6-position of the indazole ring. A validated approach involves electrophilic aromatic substitution using mixed acids. For example, 2-nitroacetophenone derivatives are synthesized via nitration of methyl phenyl ketone in a sulfuric acid–nitric acid mixture at subzero temperatures, achieving yields of 80%. This method, though developed for analogous indazoles, highlights the importance of temperature control (−15°C) to minimize byproducts like dimeric species.
Key Conditions for Nitration:
- Reagents: Concentrated HNO₃ (70%) and H₂SO₄ (98%) in a 1:3 ratio.
- Temperature: −15°C to 0°C.
- Reaction Time: 12–24 hours.
Chlorination at the 3-Position
Chlorination is typically achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent describing 3-methyl-1H-indazole synthesis employs iron powder and ammonium chloride for reductive steps, though direct chlorination of nitroindazoles remains less documented. Theoretical studies suggest that the nitro group’s electron-withdrawing nature directs electrophilic chlorination to the 3-position, consistent with indazole reactivity.
Optimized Chlorination Protocol:
Esterification of the 4-Carboxylic Acid
Esterification completes the synthesis by converting the carboxylic acid to a methyl ester. A two-step process involving hydrolysis followed by methanol treatment is avoidable if the ester is introduced early. Direct esterification using methanol and acetyl chloride under reflux achieves near-quantitative conversion.
Esterification Conditions:
Optimization of Reaction Conditions
Nitration Efficiency and Byproduct Mitigation
Uncontrolled nitration leads to over-nitration or dimerization. Slow addition of nitrating agents and strict temperature control (−15°C) suppress byproducts. Computational studies using B3LYP/6-311++G(d,p) methods confirm that electron-deficient indazoles undergo faster nitration.
Chlorination Selectivity
The nitro group’s meta-directing effect ensures chlorination occurs predominantly at the 3-position. However, competing reactions at the 1- or 5-positions are observed in the absence of steric hindrance. Using bulky solvents (e.g., dichloroethane) improves selectivity to 85%.
Esterification Kinetics
Esterification proceeds via nucleophilic acyl substitution. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the reaction, but methanol serves as both solvent and nucleophile. Acid catalysts (e.g., H₂SO₄) are avoided to prevent nitro group reduction.
Comparative Analysis of Synthetic Routes
Data Tables
Table 1. Reaction Conditions and Yields for Key Steps
| Step | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | −15°C | 24 h | 80% | |
| Chlorination | SOCl₂, DMF | 40°C | 8 h | 75% | |
| Esterification | MeOH, acetyl chloride | 60°C | 6 h | 92% |
Table 2. Spectroscopic Data for Intermediate Compounds
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 6-Nitro-1H-indazole-4-carboxylic acid | 8.21 (s, 1H), 7.95 (d, 1H) | 162.1 (COOH), 148.2 | 1705 (C=O), 1520 (NO₂) |
| 3-Chloro-6-nitro-1H-indazole | 8.45 (s, 1H), 8.10 (d, 1H) | 136.7 (Cl), 148.5 | 1535 (NO₂), 750 (C-Cl) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-chloro-6-amino-1H-indazole-4-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-6-nitro-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Chemical Structure and Synthesis
Molecular Formula: C₉H₆ClN₃O₄
Molecular Weight: 255.61 g/mol
The synthesis of methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate typically involves several key steps:
- Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
- Chlorination: The resulting nitrated compound undergoes chlorination with thionyl chloride or phosphorus pentachloride.
- Esterification: Finally, esterification occurs using methanol and an acid catalyst to yield the methyl ester.
This synthetic pathway allows for the production of the compound in a laboratory setting and can be optimized for industrial production.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its applications in medicinal chemistry include:
- Anticancer Agents: The compound has been investigated for its potential as an anticancer agent due to its ability to modulate specific molecular targets. Studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy (e.g., some derivatives reported IC50 values as low as 0.64 μM) .
- Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has been tested against various bacterial strains, demonstrating significant inhibitory effects .
Materials Science
In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure allows for interactions that can be harnessed in organic electronics and photonics.
Biological Studies
The compound serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways. Its mechanism of action often involves:
- Enzyme Inhibition: The compound acts as an inhibitor for various kinases critical in cellular signaling pathways, potentially leading to altered cell proliferation and survival .
- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind effectively to specific receptors, influencing their activity.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Kinase Inhibition Study: A study reported that derivatives effectively inhibited Polo-like kinase 4 (PLK4), demonstrating potential as an antitumor agent in mouse models of colon cancer .
- Synthetic Applications: This compound is utilized as a versatile building block for synthesizing other biologically active indazole derivatives through various coupling reactions, including Suzuki and Stille couplings .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations:
Substituent Position and Electronic Effects: The 3-chloro-6-nitro-4-carboxylate substitution pattern in the target compound creates a strongly electron-deficient aromatic system due to the electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups. 3-Chloro-6-methoxy-4-nitro-1H-indazole (CAS 1000341-15-0) replaces the 6-nitro group with a methoxy (-OCH₃) group, enhancing electron density at the 6-position and altering solubility due to the polarizable oxygen atom .
Halogen vs. Nitro Group Comparisons :
- The 5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1) demonstrates that replacing chlorine with bromine increases molecular weight (242.03 vs. 255.62 g/mol) and may enhance lipophilicity, impacting bioavailability. Bromine’s larger atomic radius could also sterically hinder interactions in biological targets .
Physicochemical and Reactivity Comparisons
Table 2: Property Comparison
| Property | This compound | Methyl 6-chloro-1H-indazole-4-carboxylate | 3-Chloro-6-methoxy-4-nitro-1H-indazole |
|---|---|---|---|
| LogP (Predicted) | 1.82 | 1.45 | 1.67 |
| Aqueous Solubility (mg/L) | 12.5 | 45.3 | 28.9 |
| Thermal Stability | Stable up to 150°C | Stable up to 160°C | Decomposes at 130°C |
| Reactivity with Nucleophiles | High (nitro group activates adjacent positions) | Moderate | Low (methoxy deactivates ring) |
Key Observations:
Solubility and Lipophilicity :
- The nitro group in the target compound reduces aqueous solubility (12.5 mg/L) compared to Methyl 6-chloro-1H-indazole-4-carboxylate (45.3 mg/L), likely due to increased hydrophobicity. However, the ester group (-COOCH₃) improves solubility relative to carboxylic acids like 4-Chloro-1H-indazole-6-carboxylic acid .
- 3-Chloro-6-methoxy-4-nitro-1H-indazole exhibits intermediate solubility (28.9 mg/L), balancing the hydrophobic methoxy and polar nitro groups .
Reactivity :
- The nitro group at the 6-position in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at the 5- and 7-positions, making it suitable for further functionalization. In contrast, Methyl 6-chloro-1H-indazole-4-carboxylate lacks this activating group, limiting its utility in EAS .
- The methoxy group in 3-Chloro-6-methoxy-4-nitro-1H-indazole deactivates the ring, reducing reactivity toward electrophiles but increasing stability under acidic conditions .
Biological Activity
Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and applications, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound has a molecular formula of C₉H₆ClN₃O₄ and a molecular weight of approximately 255.61 g/mol. The compound features an indazole ring with chlorine and nitro substituents, contributing to its unique properties.
Synthesis Steps:
- Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
- Chlorination: The nitrated compound undergoes chlorination with thionyl chloride or phosphorus pentachloride.
- Esterification: Finally, esterification occurs using methanol and an acid catalyst to yield the methyl ester.
Biological Activity
This compound exhibits notable biological activities, particularly in oncology and antimicrobial research. Key findings include:
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent:
- Mechanism of Action: It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
- Case Study: In vitro studies have shown that derivatives of indazole exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy (e.g., some derivatives reported IC50 values as low as 0.64 μM) .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
- Studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, affecting metabolic pathways crucial for cancer cell survival.
- Receptor Binding: Its structural features allow it to bind effectively to biological macromolecules, influencing signaling pathways involved in cell proliferation and survival .
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Structure Activity Relationship (SAR): Investigations into SAR have shown that modifications at the 4-position and 6-position of the indazole scaffold significantly influence biological activity .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiproliferative | 0.64 | |
| Derivative A | Antitumor | <0.4 | |
| Derivative B | Antimicrobial | - |
Applications in Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical agents targeting cancer and inflammatory diseases. Its structural characteristics make it suitable for further modifications aimed at enhancing therapeutic efficacy and reducing side effects.
Q & A
Q. What are the key synthetic routes for Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of indazole derivatives typically involves sequential functionalization of the core scaffold. For example, nitro groups are often introduced via nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C to avoid over-nitration), while chlorination may employ reagents like POCl₃ or SOCl₂ in anhydrous solvents (e.g., DMF or dichloromethane) . Methyl esterification is commonly achieved using methanol under acidic catalysis. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters such as temperature, stoichiometry, and solvent polarity. Post-synthesis purification often involves column chromatography or recrystallization from solvents like ethyl acetate/hexane .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H-NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm, split patterns depend on substituents), and the indazole NH (δ ~13 ppm, broad if not exchanged).
- IR : Peaks for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) confirm functional groups.
- MS : Molecular ion [M+H]⁺ should match the molecular weight (C₉H₆ClN₃O₄: 271.6 g/mol). Fragmentation patterns (e.g., loss of NO₂ or Cl) aid validation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination of this compound?
X-ray crystallography using programs like SHELXT (for space-group determination) and SHELXL (for refinement) is critical. For disordered regions:
Q. What experimental strategies mitigate competing reactivity during regioselective functionalization of the indazole core?
- Protecting Groups : Temporarily block reactive sites (e.g., NH with tert-butoxycarbonyl (Boc)) before nitration or chlorination.
- Directed Metalation : Use directing groups (e.g., esters) to control electrophilic substitution positions.
- Computational Modeling : DFT calculations (e.g., Hirshfeld charge analysis) predict electrophilic attack sites on the aromatic ring .
Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?
- Control for Solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference.
- Validate Target Engagement : Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays (CETSA)).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish assay-specific noise from true biological effects .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the ester to carboxylic acid).
- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent nitro group reduction .
Q. What computational tools are suitable for studying the electronic effects of the nitro and chloro substituents on the indazole core?
- DFT Calculations : Gaussian or ORCA software to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) using GROMACS.
- Docking Studies : AutoDock Vina to predict binding poses in target proteins (e.g., kinases or nitroreductases) .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound?
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures.
- Refinement Artifacts : Re-examine SHELXL refinement parameters (e.g., ADPs, hydrogen placement) to rule out overfitting .
Q. What are the implications of observed tautomerism in the indazole ring for pharmacological studies?
The 1H-indazole tautomer (NH at position 1) may dominate in solution, affecting hydrogen-bonding interactions with targets. Use:
- ¹³C-NMR to detect tautomeric populations.
- pH Studies : Monitor tautomer shifts in buffers (pH 2–10) to identify bioactive forms .
Advanced Characterization Techniques
Q. How can high-resolution mass spectrometry (HRMS) and X-ray crystallography be combined to resolve structural ambiguities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
